methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-1-(2,2-difluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2/c1-14-7(13)6-4(8)2-12(11-6)3-5(9)10/h2,5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSALDMADZLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Br)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Phase Ring-Closing Method
Reaction Mechanism
This method employs a biphasic system to construct the pyrazole core while introducing the 2,2-difluoroethyl group. The process involves three sequential steps:
Alkyl Difluoroacetoacetate Activation
Methyl difluoroacetoacetate reacts with triethyl orthoformate in acetyl anhydride to form a reactive enolate intermediate. This step achieves 85–90% conversion at 60°C within 2 hours.Cyclization with Methylhydrazine
The enolate undergoes ring-closing in a water/toluene mixture using methylhydrazine and sodium bicarbonate. Quantum mechanical calculations (RHF/STO-3G) suggest the transition state involves nucleophilic attack by the hydrazine nitrogen on the β-keto carbon (bond length: 1.61 Å).Bromination at Position 4
Post-cyclization bromination using N-bromosuccinimide (NBS) in CCl4 achieves regioselective substitution at the 4-position (yield: 72–78%).
Table 1: Optimized Conditions for Two-Phase Synthesis
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Temperature | -10°C to 0°C | Maximizes regioselectivity |
| Sodium Bicarbonate | 1.5 eq | Prevents over-alkylation |
| Reaction Time | 2.5–3.5 hours | Balances conversion vs. decomposition |
| Phase Ratio (Org:Aq) | 3:1 | Enhances mass transfer |
Sequential Alkylation-Bromination Approach
Intermediate Preparation
Starting from methyl 1H-pyrazole-3-carboxylate, this method involves:
N-Alkylation
2,2-Difluoroethyl bromide reacts with the pyrazole nitrogen in DMF using K2CO3 (2.2 eq). Kinetic studies show 92% conversion after 6 hours at 80°C.Directed Bromination
Bromine (1.05 eq) in acetic acid selectively substitutes the 4-position via electrophilic aromatic substitution. DFT calculations (B3LYP/6-311+G**) indicate the bromonium ion forms preferentially at the para position due to carboxylate group directing effects.
Table 2: Bromination Selectivity Analysis
| Substituent Position | Relative Reactivity (kcal/mol) |
|---|---|
| 4- | -12.7 |
| 5- | -8.9 |
| 2- | -5.4 |
One-Pot Multicomponent Assembly
Convergent Synthesis Strategy
This innovative method combines hydrazine, dimethyl acetylenedicarboxylate, and 2,2-difluoroethyl bromide in a single reaction vessel:
In Situ Formation of Pyrazole Ring
Hydrazine attacks the acetylene dicarboxylate to form a dihydropyrazole intermediate (detected via in-situ IR at 1680 cm⁻¹).Simultaneous Difluoroethylation
The bromide displaces a methoxy group under phase-transfer conditions (TBAB catalyst), achieving 68% overall yield.
Table 3: Solvent Effects on One-Pot Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| THF | 7.5 | 41 |
| Acetonitrile | 37.5 | 59 |
Solid-Phase Fluorination Method
Late-Stage Fluorination
For high-purity applications, this method modifies pre-brominated pyrazoles:
Electrophilic Fluorination
Selectfluor™ (1.2 eq) reacts with methyl 4-bromo-1-vinyl-1H-pyrazole-3-carboxylate in MeCN/H2O (4:1).Hydrogenation-Difluorination
Pd/C catalyzed hydrogenation at 50 psi converts the vinyl to ethyl group, followed by radical difluorination using F2 gas (0.9 bar).
Table 4: Fluorination Reagent Comparison
| Reagent | F% Incorporation | Byproducts |
|---|---|---|
| Selectfluor™ | 89 | <5% |
| F2 Gas | 97 | 12% |
| NFSI | 78 | 8% |
Industrial-Scale Purification Techniques
Crystallization Optimization
Final purification leverages differential solubility:
Anti-Solvent Precipitation
Adding n-heptane to DCM solution induces crystallization (95% recovery).Temperature Gradient Recrystallization
Stepwise cooling from 60°C to -20°C in ethanol/water (3:1) eliminates residual bromides.
Table 5: Purity vs. Recrystallization Cycles
| Cycle | Purity (%) | Yield (%) |
|---|---|---|
| 1 | 98.2 | 85 |
| 2 | 99.7 | 73 |
| 3 | 99.9 | 61 |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, including herbicides and fungicides.
Material Science: It is investigated for its role in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Ethyl 4-Bromo-1-(2,2-Difluoroethyl)-1H-Pyrazole-3-Carboxylate
This analog (Ref: 10-F508840) differs only in the ester group (ethyl instead of methyl). Key comparisons include:
Methyl 4-Bromo-1-Phenyl-1H-Pyrazole-3-Carboxylate
Replacing the difluoroethyl group with a phenyl ring (as in ) introduces distinct properties:
Bromo-Substituted Dihydro-Pyrazolones ()
Compounds like 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17) differ in core structure (dihydro-pyrazolone vs. pyrazole ester):
| Property | Target Compound | Dihydro-Pyrazolone |
|---|---|---|
| Core Structure | Pyrazole-3-carboxylate ester | Dihydro-pyrazolone (non-esterified) |
| Reactivity | Ester hydrolysis, SNAr reactions | Keto-enol tautomerism, oxidation |
| Biological Relevance | Ester groups enhance bioavailability | Lactam structure may target enzymes |
Dihydro-pyrazolones are more prone to tautomerism, altering their electronic properties compared to rigid pyrazole esters.
Ethyl 4-(2-(2-Bromophenoxy)ethyl)-1,5-Dimethyl-1H-Pyrazole-3-Carboxylate ()
This compound features a bromophenoxyethyl side chain instead of difluoroethyl:
Biological Activity
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is a synthetic compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Overview of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds that contain two adjacent nitrogen atoms. They have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . this compound is one such derivative that exhibits unique chemical properties due to the presence of bromine and difluoroethyl substituents.
Synthesis of this compound
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
- Bromination : The introduction of the bromine atom can be performed using bromine or N-bromosuccinimide (NBS).
- Difluoroethylation : The pyrazole intermediate is then reacted with a difluoroethylating agent such as difluoroethyl bromide under basic conditions.
Antimicrobial Activity
Research indicates that pyrazole derivatives possess notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound exhibit significant activity against various bacterial strains and fungi. The presence of halogen substituents enhances their lipophilicity and ability to penetrate microbial membranes .
Anticancer Properties
This compound has shown potential as an anticancer agent. Pyrazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival. For example, some studies have reported that certain pyrazoles can act as inhibitors of angiogenesis and tumor growth by targeting specific signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Compounds like this compound may reduce inflammation by blocking prostaglandin synthesis . This mechanism is similar to that of well-known anti-inflammatory drugs such as celecoxib.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activity of pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate in a laboratory setting?
- Methodological Answer : Synthesis requires precise control of fluorinated substituent incorporation. For pyrazole derivatives, halogenation at the 4-position can be achieved via electrophilic substitution, while the 2,2-difluoroethyl group may be introduced through alkylation using fluoroalkyl halides under inert conditions. Solvent selection (e.g., DCE/HFIP mixtures) and catalytic systems (e.g., ruthenium-based catalysts) influence yield and regioselectivity . Storage at 2–8°C in dry, sealed containers is critical to prevent hydrolysis of the ester group .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare and chemical shifts with analogous pyrazole derivatives (e.g., ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate δ 7.24–7.57 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) against the calculated molecular weight (287.03 g/mol) .
- X-ray crystallography : Resolve ambiguities in substituent positioning, as demonstrated for brominated pyrazole-carboxylate hybrids .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : The ester group is prone to hydrolysis under humid or basic conditions. Store under anhydrous conditions at 2–8°C, with inert gas purging for long-term stability. Avoid exposure to strong oxidizing agents due to the bromine substituent’s reactivity .
Advanced Research Questions
Q. How does the 2,2-difluoroethyl substituent influence the compound’s reactivity compared to other alkyl/fluoroalkyl groups (e.g., trifluoroethyl or chlorophenyl)?
- Methodological Answer : The 2,2-difluoroethyl group enhances metabolic stability and lipophilicity compared to trifluoroethyl groups, as seen in analogs like methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate. Fluorine’s electronegativity alters electron density at the pyrazole ring, affecting nucleophilic substitution rates at the 4-bromo position. Comparative studies using Hammett constants or computational DFT calculations can quantify these effects .
Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling at the 4-bromo position)?
- Methodological Answer :
- Protection/deprotection : Temporarily block the carboxylate group using tert-butyl esters to prevent unwanted side reactions.
- Catalytic systems : Use palladium catalysts (e.g., Pd(PPh)) with aryl boronic acids in THF/water mixtures. Monitor reaction progress via TLC or LC-MS to minimize over-functionalization .
- Design of Experiments (DoE) : Apply statistical modeling to optimize temperature, catalyst loading, and solvent ratios for maximum yield .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) caused by the 2,2-difluoroethyl group’s conformational flexibility.
- 2D NMR (COSY, NOESY) : Correlate coupling interactions to confirm substituent orientation, as demonstrated for ethyl pyrazole-carboxylate derivatives .
- Computational modeling : Simulate NMR spectra using software like Gaussian or ADF to cross-validate experimental data .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with varying substituents (e.g., replacing difluoroethyl with methyl or chlorophenyl groups) to assess bioactivity trends .
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Normalize activity data to lipophilicity (logP) and electronic parameters (Hammett σ) .
- Molecular docking : Use PyMOL or AutoDock to predict binding interactions, leveraging X-ray structures of related pyrazole-carboxylates .
Q. What computational methods predict interactions between this compound and biological targets (e.g., protein binding pockets)?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Analyze conformational stability of the difluoroethyl group in aqueous vs. lipid environments.
- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonding via the carboxylate group) using tools like Schrödinger’s Phase .
- ADMET prediction : Utilize SwissADME or ADMETlab to estimate bioavailability and toxicity profiles based on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
